N-butyl-4-(2-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide
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Description
“N-butyl-4-(2-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The compound also contains a cyclopentylamino group and an imidazole ring, which are common structures in many biological molecules .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, N-tert-butyl amides can generally participate in a variety of chemical reactions. For example, they can be synthesized via the Ritter reaction, which involves the reaction of nitriles with tert-butyl alcohol in the presence of acids .Scientific Research Applications
Experimental and Theoretical Studies
- Corrosion Inhibition : Benzothiazole derivatives have been synthesized and shown to inhibit corrosion in steel effectively in a hydrochloric acid solution, suggesting potential applications in industrial maintenance and preservation (Hu et al., 2016).
Biological Activity
- Antimicrobial and Anticancer Potentials : Various synthesized thiazolidinone and thiadiazole derivatives, including compounds with structural features resembling the query molecule, have been evaluated for their antimicrobial and anticancer activities, indicating potential therapeutic applications (Hamama et al., 2013; Deep et al., 2016).
Synthesis and Chemical Properties
- Fluorescent Probes and Sensors : A study described the synthesis of a reaction-based fluorescent probe that distinguishes thiophenols from aliphatic thiols, demonstrating the utility of similar chemical structures in developing sensitive detection techniques for environmental and biological applications (Wang et al., 2012).
Properties
IUPAC Name |
N-butyl-4-[2-[2-(cyclopentylamino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-2-3-12-22-20(27)16-8-10-18(11-9-16)25-14-13-23-21(25)28-15-19(26)24-17-6-4-5-7-17/h8-11,13-14,17H,2-7,12,15H2,1H3,(H,22,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPYQJAOCNFHHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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